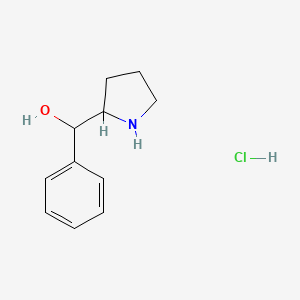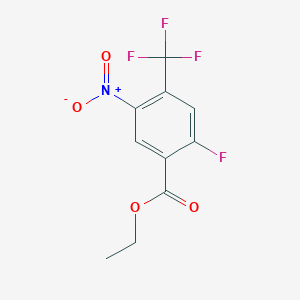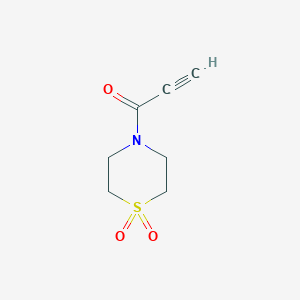![molecular formula C23H20ClI2NO3 B11715888 N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide CAS No. 315195-20-1](/img/structure/B11715888.png)
N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se caracteriza por su estructura única, que incluye grupos cloro, metil, propan-2-il, fenoxi, fenil, hidroxi y diiodobenzamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenil}-2-hidroxi-3,5-diiodobenzamida típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso puede comenzar con la preparación de 5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenilamina, seguida de su reacción con 2-hidroxi-3,5-diiodobenzol cloruro bajo condiciones controladas. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano o tetrahidrofurano, y catalizadores como trietilamina para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar impurezas y obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenil}-2-hidroxi-3,5-diiodobenzamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxi puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para eliminar halógenos u otros grupos funcionales.
Sustitución: Los átomos de halógeno (cloro y yodo) pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) pueden utilizarse en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) o el cianuro de potasio (KCN) pueden utilizarse para reemplazar los átomos de halógeno.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales que reemplazan los halógenos.
Aplicaciones Científicas De Investigación
N-{5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenil}-2-hidroxi-3,5-diiodobenzamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica para crear moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluyendo propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, como la orientación de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-{5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenil}-2-hidroxi-3,5-diiodobenzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y conduciendo a varios efectos bioquímicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
N-{5-cloro-2-[5-metil-2-(propan-2-il)fenoxi]fenil}-2-hidroxi-3,5-diiodobenzamida puede compararse con compuestos similares, como:
- N-(terc-Butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida
- 1-(5,5,5-TRICLOROPENTIL)-1H-1,2,4-TRIAZOL COMPUESTO CON DICLOROMANGANESO DIHIDRATO
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales y estructura general, lo que puede conducir a diferencias en su reactividad química y aplicaciones
Propiedades
Número CAS |
315195-20-1 |
|---|---|
Fórmula molecular |
C23H20ClI2NO3 |
Peso molecular |
647.7 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H20ClI2NO3/c1-12(2)16-6-4-13(3)8-21(16)30-20-7-5-14(24)9-19(20)27-23(29)17-10-15(25)11-18(26)22(17)28/h4-12,28H,1-3H3,(H,27,29) |
Clave InChI |
KWWKOJDMVGWSGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)

![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)

